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Thiostrepton

Ribosome inhibition Protein synthesis EF-G GTPase

Researchers requiring a tool compound that simultaneously targets FOXM1 transcriptional activity and dissects ribosomal translocation mechanics face a fragmented landscape of probes with overlapping but mechanistically distinct binding profiles. Thiostrepton resolves this: it irreversibly binds the L11 domain of 23S rRNA, inhibiting both EF-G-dependent GTP hydrolysis and tRNA translocation-a functional signature absent in micrococcin. In mammalian systems, it acts as a direct covalent FOXM1 inhibitor (IC50 ~4 μM in osteosarcoma; MG-63, HOS-MNNG) and an autophagy inducer. • FOXM1 transcriptional repression with demonstrated synergy in Taxol-resistant MDA-MB-231-T4R triple-negative breast cancer models • Ribosomal GTPase-center probe with NMR-validated binding distinct from nosiheptide and siomycin • Host-directed antimycobacterial activity via proteasome-independent mitophagy induction in infected macrophages

Molecular Formula
Molecular Weight
Cat. No. B1575682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiostrepton
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C
InChIInChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15+
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiostrepton for Procurement: Thiopeptide Antibiotic with Dual Antibacterial and FOXM1-Inhibitory Activity


Thiostrepton (TSR, CAS 1393-48-2) is a ribosomally synthesized and post-translationally modified peptide (RiPP) of the thiopeptide antibiotic class, produced by Streptomyces azureus and Streptomyces laurentii [1]. It is a sulfur-rich bicyclic macrocyclic peptide (C72H85N19O18S5, MW 1664.9 Da) containing a central dehydropiperidine core, multiple thiazole rings, and a quinaldic acid (QA)-containing side-ring macrocycle [2][3]. Its canonical antibacterial mechanism involves irreversible binding to the L11-binding domain of 23S rRNA within the 50S ribosomal subunit, thereby inhibiting GTPase-associated protein synthesis in Gram-positive bacteria [4]. In mammalian systems, thiostrepton acts as a potent and specific chemical inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1), and also functions as an inducer of endoplasmic reticulum stress-mediated autophagy [5][6].

Thiostrepton vs. Micrococcin and Nosiheptide: Why Thiopeptide Substitution Is Not Supported by Functional Data


Thiostrepton cannot be considered functionally interchangeable with closely related thiopeptide antibiotics such as micrococcin, nosiheptide, or siomycin despite shared ribosomal binding sites. NMR structural analysis and biochemical footprinting experiments demonstrate that while these four thiazole antibiotics all bind to the L11-binding domain of 23S rRNA, their effects on elongation factor G (EF-G)-dependent GTP hydrolysis and on EF-G·GDP-ribosome complex formation are quantitatively and mechanistically distinct [1]. Specifically, thiostrepton, nosiheptide, and siomycin share a common functional profile that differs fundamentally from that of micrococcin, which fails to inhibit GTP hydrolysis and tRNA binding in the same manner [1]. Furthermore, structural modifications to the quinaldic acid side ring and C-terminus produce derivatives with antibacterial activities that exceed all currently known thiopeptide antibiotics, indicating that the native thiostrepton scaffold occupies a unique position in the structure-activity landscape of this class [2].

Thiostrepton Procurement Evidence Guide: Head-to-Head Quantitative Differentiation from Analogs and Alternatives


Thiostrepton vs. Micrococcin and Nosiheptide: Functional Divergence in Ribosomal GTP Hydrolysis and Translocation

Biochemical assays demonstrate that thiostrepton, nosiheptide, and siomycin inhibit both translocation and EF-G-dependent GTP hydrolysis, whereas micrococcin inhibits translocation but fails to inhibit GTP hydrolysis or Phe-tRNA binding to ribosomes [1][2]. This functional divergence occurs despite all four antibiotics binding to the L11-binding domain of 23S rRNA [1].

Ribosome inhibition Protein synthesis EF-G GTPase Antibacterial mechanism Thiazole antibiotics

Thiostrepton Enhances Taxol Cytotoxicity and Overcomes Taxol Resistance in Triple-Negative Breast Cancer Cells

In MDA-MB-231 triple-negative breast cancer cells, thiostrepton (TST) significantly enhances Taxol (paclitaxel) cytotoxicity. Combination treatment produced greater cell death than either agent alone, and thiostrepton retained the capacity to induce spindle abnormalities and cytotoxicity in Taxol-resistant MDA-MB-231-T4R cells [1].

Breast cancer Taxol synergy Chemotherapy resistance FOXM1 inhibition Triple-negative

Thiostrepton Fluorinated Analog Exhibits 3-Fold Higher Antibacterial Activity Against Gram-Positive Bacteria

A fluorinated thiostrepton analog (fluorothiostrepton), generated by substituting fluorine on the quinoline hydrogen at the terminus of the side chain, demonstrated antibacterial activity increased by 3-fold against Bacillus subtilis and other Gram-positive bacteria compared to native thiostrepton [1].

Antibacterial SAR Fluorothiostrepton Gram-positive Antimicrobial resistance

Thiostrepton Exhibits Potent FOXM1 Inhibition with Sub-μM to Low-μM IC50 Values Across Cancer Cell Lines

Thiostrepton inhibits the oncogenic transcription factor FOXM1 with IC50 values ranging from approximately 0.05 μM to 4 μM depending on the cell line. In osteosarcoma cells (MG-63 and HOS-MNNG), the IC50 is approximately 4 μM [1]. In certain cancer cell contexts, an IC50 as low as 0.05 μM has been reported [2]. By comparison, a synthetic FOXM1 inhibitor (FOXM1-IN-1) shows an IC50 of 2.65 μM [3].

FOXM1 inhibitor Cancer therapeutics Oncogenic transcription factor Anticancer agent

Thiostrepton Is a Proteasome-Independent Inducer of Selective Mitophagy (Autophagy) in Mammalian Cells

Thiostrepton (TSR) induces selective autophagic removal of mitochondria (mitophagy) in mammalian cells via a proteasome-independent mechanism [1]. This property distinguishes thiostrepton within the thiopeptide class, as other thiopeptides such as micrococcin and nosiheptide have not been reported to induce comparable autophagy activation profiles [1].

Autophagy Mitophagy Host-directed therapy Intracellular pathogen Proteasome-independent

Thiostrepton Solubility and Formulation Constraints: DMSO-Dependent Use and Practical Limitations

Thiostrepton is practically insoluble in water and lower alcohols, requiring organic solvents such as DMSO, chloroform, dichloromethane, or DMF for dissolution [1][2]. Reported DMSO solubility varies across vendors: 10 mg/mL (6.0 mM) to 50-100 mg/mL (30-60 mM) under anhydrous conditions . DMSO solutions at 1% concentration are unstable and must be freshly prepared [1]. This poor aqueous solubility has been a primary barrier to clinical translation, motivating extensive analog development efforts [3].

Solubility Formulation DMSO In vivo compatibility

Thiostrepton Application Scenarios: Evidence-Based Research and Industrial Use Cases


FOXM1 Transcription Factor Inhibition in Cancer Cell Biology and Drug Discovery

Thiostrepton serves as a validated, commercially available chemical probe for inhibiting FOXM1 transcriptional activity in cancer cell lines including osteosarcoma (MG-63, HOS-MNNG; IC50 ~4 μM), triple-negative breast cancer (MDA-MB-231), medulloblastoma, and gastric cancer models [1][2]. It is suitable for mechanistic studies of FOXM1-dependent cell cycle regulation, G2/M transition, and FOXM1-target gene expression (e.g., cyclin B1, PLK1, CDC20). The compound's FOXM1 inhibitory activity is supported by cross-linking studies demonstrating direct covalent interaction with FOXM1 protein, PRX3, and 19S proteasome subunits [3]. Researchers should note that FOXM1 inhibition may be context-dependent and influenced by cellular redox status and proteasome activity [3].

Combination Chemotherapy Research: Taxol Synergy and Resistance Overcoming in Breast Cancer

In triple-negative breast cancer (TNBC) research, thiostrepton significantly enhances Taxol (paclitaxel) cytotoxicity and maintains efficacy against Taxol-resistant MDA-MB-231-T4R cells, where it continues to induce mitotic spindle abnormalities and apoptotic cell death [2]. The mechanism involves proteotoxicity and autophagy-mediated disruption of cellular tubulin polymerization, independent of FOXM1 expression levels [2]. This application scenario is supported by direct experimental evidence of combination synergy and activity in resistant cells, making thiostrepton a relevant tool compound for studies focused on overcoming chemotherapy resistance in aggressive breast cancer subtypes.

Ribosomal Protein Synthesis Inhibition Studies: Mechanistic Discrimination Among Thiopeptide Antibiotics

Thiostrepton is essential for experiments requiring specific perturbation of ribosomal translocation and EF-G-dependent GTP hydrolysis in prokaryotic translation systems. Unlike micrococcin—which inhibits translocation without affecting GTP hydrolysis or Phe-tRNA binding—thiostrepton inhibits both processes, providing a mechanistically distinct tool for dissecting ribosomal function [1][4]. This differential activity is supported by NMR structural data, footprinting experiments, and biochemical GTPase assays [1]. Researchers designing translation inhibition studies should select thiostrepton over micrococcin or nosiheptide based on the specific biochemical endpoint required.

Host-Directed Therapy Research for Intracellular Bacterial Pathogens (e.g., Mycobacterium tuberculosis)

Thiostrepton induces proteasome-independent selective mitophagy (autophagy) in infected macrophages, a property that enables host-directed therapeutic strategies against intracellular pathogens such as Mycobacterium tuberculosis and Mycobacterium marinum [5]. This dual-action mechanism—direct antimicrobial activity via ribosomal targeting plus host cell autophagy activation—distinguishes thiostrepton from other thiopeptides and from standard antimycobacterial agents. Researchers investigating autophagy-based host-directed therapies should consider thiostrepton as a unique tool compound with demonstrated activity in macrophage infection models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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